![molecular formula C13H22N2O4 B14767751 7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid is a chemical compound with the molecular formula C13H22N2O4. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid typically involves the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with various reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and potential drug candidates.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a precursor in the synthesis of other molecules, where it undergoes chemical transformations to yield desired products. The specific pathways and targets depend on the context of its use in synthesis or biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid
- 7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
Uniqueness
7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and potential drug candidates.
Propriétés
Formule moléculaire |
C13H22N2O4 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
7-[(2-methylpropan-2-yl)oxycarbonyl]-1,7-diazaspiro[4.4]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-7-6-13(8-15)5-4-9(14-13)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17) |
Clé InChI |
WZWIWXRZNWIDBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


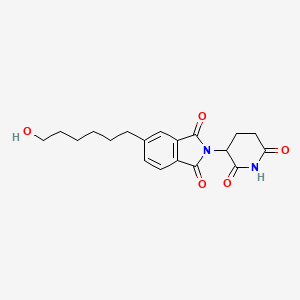

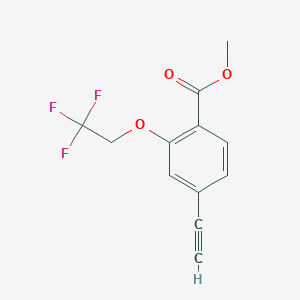
![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)


![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14767716.png)
![(2R,3E,5R,7S,9E,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene-6,18-dione](/img/structure/B14767723.png)
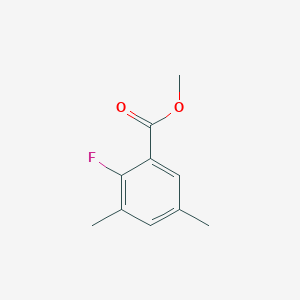
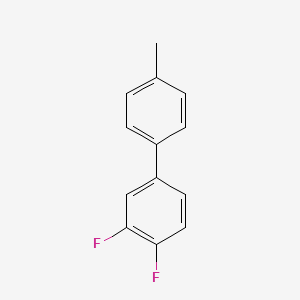
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)

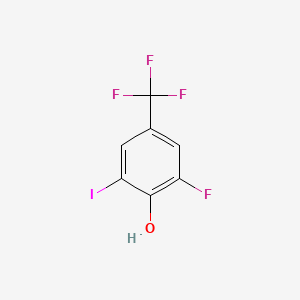
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
